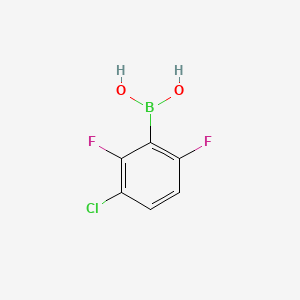

3-Chloro-2,6-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMAOKOKSOKHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397533 | |

| Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031226-45-5 | |

| Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2,6-difluorophenylboronic Acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this context, 3-Chloro-2,6-difluorophenylboronic acid (CAS Number: 1031226-45-5) has emerged as a pivotal building block. Its unique substitution pattern offers a confluence of steric and electronic features that are highly sought after in the design of novel therapeutics. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on empowering researchers to leverage its full potential in their drug discovery programs.

Core Chemical and Physical Properties

This compound is an organoboron compound that typically appears as a white to off-white solid. The presence of the boronic acid functional group renders it soluble in polar organic solvents.[1] The trifunctionalized phenyl ring is the key to its utility, offering a handle for carbon-carbon bond formation while the chloro and fluoro substituents influence the molecule's reactivity and its interactions within a biological system.

| Property | Value | Source |

| CAS Number | 1031226-45-5 | [1][2] |

| Molecular Formula | C₆H₄BClF₂O₂ | [1][2] |

| Molecular Weight | 192.36 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Slightly soluble in water (1.1 g/L at 25 °C, calculated) | [3] |

| Density | 1.50 ± 0.1 g/cm³ (calculated) | [3] |

| Storage | Store in a freezer under -20°C, sealed in a dry environment. | [4] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through a halogen-metal exchange reaction followed by borylation. A representative synthetic workflow is outlined below.

Synthesis Protocol: Lithiation and Borylation

This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids.[5][6]

Step 1: Lithiation of 2-Chloro-1,3-difluorobenzene In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 2-chloro-1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78°C. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise, maintaining the low temperature. The reaction is stirred for a period to ensure complete lithiation.

Causality: The ortho-directing effect of the fluorine atoms and the low temperature are critical for the regioselective lithiation at the 6-position, preventing side reactions.

Step 2: Borylation To the freshly prepared organolithium species, a solution of trimethyl borate (B(OMe)₃) in anhydrous THF is added slowly at -78°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

Causality: The electrophilic boron atom of the trimethyl borate is attacked by the nucleophilic carbanion of the organolithium intermediate, forming the boronate ester.

Step 3: Hydrolysis The reaction is carefully quenched with an aqueous acid solution (e.g., 1 M HCl) and stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Caption: Synthesis of this compound.

Purification: Recrystallization

Purification of the crude product is typically achieved by recrystallization.

Step-by-Step Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water.

-

If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the mixture in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point, which should be sharp and consistent with literature values, and by spectroscopic methods such as NMR.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts and splitting patterns dictated by the attached fluorine and chlorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is typically observed.[7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets due to H-F and H-H coupling. |

| ¹³C NMR | Aromatic carbons will show characteristic chemical shifts with C-F coupling constants. |

| MS (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 190.98882 is predicted.[7] |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).

The unique substitution pattern of this boronic acid imparts specific properties to the resulting coupled products. The ortho-fluorine atoms can induce conformational constraints and participate in hydrogen bonding, influencing binding to biological targets. The chlorine atom provides an additional site for further functionalization or can contribute to favorable interactions within a protein's binding pocket.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., a mixture of toluene and water)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, and the palladium catalyst.

-

Seal the vessel and purge with an inert gas (argon or nitrogen).

-

Add the degassed solvent and the aqueous base solution.

-

Heat the reaction mixture with vigorous stirring and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Trustworthiness: The success of the reaction is validated by monitoring its progress and characterizing the final product to confirm the formation of the desired biaryl compound.

Role in Drug Discovery and Development

-

Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the drug's half-life.

-

Improved Binding Affinity: The electronic properties of the halogens can modulate interactions with the target protein, potentially increasing potency.

-

Increased Lipophilicity: The presence of halogens can enhance membrane permeability and bioavailability.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended, storage in a freezer at -20°C is ideal.[4]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique electronic and steric properties make it a powerful tool for medicinal chemists seeking to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, purification, and reactivity in Suzuki-Miyaura cross-coupling reactions is essential for its effective application in the development of the next generation of therapeutics.

References

- Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra.

- Google Patents. (n.d.). EP2119697A1 - Process for preparing substituted biphenylanilides.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Karthikeyan, M., & et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- PubChemLite. (n.d.). 3-chloro-2,6-difluorobenzeneboronic acid (C6H4BClF2O2).

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.

Sources

- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 2. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluorophenylboronic acid

Introduction

3-Chloro-2,6-difluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of chloro and fluoro substituents on the phenyl ring significantly influences the compound's reactivity, selectivity, and ultimately, the properties of the resulting products. A thorough understanding of its fundamental physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of the known physical characteristics of this compound and outlines standardized experimental protocols for the determination of its key physical parameters.

Core Physical Characteristics

A summary of the core physical properties of this compound is presented below. It is important to note that while some properties have been calculated, a comprehensive experimental determination of all physical parameters is crucial for a complete understanding of this compound.

| Physical Property | Value | Source |

| CAS Number | 1031226-45-5 | [1] |

| Molecular Formula | C₆H₄BClF₂O₂ | [1] |

| Molecular Weight | 192.36 g/mol | [1] |

| Appearance | White to off-white solid (Typical) | General observation for arylboronic acids |

| Density | 1.50±0.1 g/cm³ (20 ºC, 760 Torr), Calculated | [2] |

| Solubility | Slightly soluble (1.1 g/L at 25 ºC), Calculated | [2] |

| Melting Point | Not definitively reported | - |

| Boiling Point | Not definitively reported | - |

| pKa | Not definitively reported | - |

Experimental Determination of Physical Properties

The following sections detail robust, field-proven methodologies for the experimental determination of the key physical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of the melting range.

Methodology: Capillary Melting Point Determination

This is a standard and widely accepted method for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of dry this compound is finely ground to a powder. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary Tube: The capillary tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. This range is the melting point of the compound.

Causality and Trustworthiness: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. Repeating the measurement with a fresh sample ensures the reproducibility and reliability of the obtained data.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profiling

Determining the solubility of this compound in a range of solvents is essential for selecting appropriate solvents for reactions, purification, and analytical procedures. The "like dissolves like" principle is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology: Qualitative and Quantitative Solubility Assessment

A tiered approach, starting with qualitative tests followed by quantitative determination in key solvents, provides a comprehensive solubility profile.

Step-by-Step Protocol (Qualitative):

-

Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Initial Test: To a test tube containing a small, pre-weighed amount of the compound (e.g., 10 mg), a measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25°C). The degree of dissolution is observed and recorded (e.g., soluble, partially soluble, insoluble).

Step-by-Step Protocol (Quantitative - for key solvents):

-

Saturated Solution Preparation: An excess of the compound is added to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

Causality and Trustworthiness: The qualitative screen provides a rapid assessment of suitable solvent systems. The quantitative method, by ensuring equilibrium and employing a precise analytical technique, yields a reliable and reproducible measure of solubility.

Caption: Workflow for Solubility Profiling.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid. Phenylboronic acids are Lewis acids that accept a hydroxide ion, and their pKa influences their reactivity and their interaction with biological systems.

Methodology: Spectrophotometric or Potentiometric Titration

Both methods are reliable for determining the pKa of arylboronic acids. Spectrophotometric titration is suitable if the protonated and deprotonated forms of the compound have distinct UV-Vis spectra. Potentiometric titration is a more general method.

Step-by-Step Protocol (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (often a water-cosolvent mixture due to limited water solubility).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality and Trustworthiness: The use of a calibrated pH electrode and a standardized titrant ensures the accuracy of the measurement. Performing the titration in a thermostatted vessel minimizes temperature-dependent variations in the pKa. The pKa of phenylboronic acids can be determined with good precision using this method.[3]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The aromatic protons will exhibit characteristic chemical shifts and coupling patterns influenced by the chloro and fluoro substituents. The protons of the B(OH)₂ group are often broad and may exchange with solvent protons.

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

¹⁹F NMR: This is a particularly informative technique for this molecule, as it will show distinct signals for the two fluorine atoms, providing information about their chemical environment.

-

¹¹B NMR: The chemical shift of the boron atom is characteristic of its coordination state. For a trigonal planar boronic acid, a broad signal is typically observed in a specific region of the ¹¹B NMR spectrum.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and potential hydrogen bonding.[5]

-

B-O stretching: A strong band typically found around 1300-1400 cm⁻¹.[5]

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

C-Cl stretching: Absorptions in the fingerprint region, generally between 600-800 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[6] The mass spectrum is expected to show a prominent ion corresponding to the molecular weight of the compound, often as the [M-H]⁻ ion in negative ion mode.[6] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B) should be observable in high-resolution mass spectrometry.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound and provided a comprehensive framework for the experimental determination of its key characteristics. By adhering to the detailed protocols outlined herein, researchers, scientists, and drug development professionals can ensure the acquisition of accurate and reliable data, which is fundamental to the successful application of this important chemical entity in their respective fields. The principles of scientific integrity, grounded in causality and self-validating methodologies, are central to the approaches described, fostering a deeper understanding of the physical chemistry of this versatile compound.

References

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - RSC Publishing. [Link]

- 3-chloro-2,6-difluorobenzeneboronic acid (C6H4BClF2O2) - PubChemLite. [Link]

- (3-Chloro-2,6-difluorophenyl)boronic acid - PubChem. [Link]

- Melting point determin

- 11B NMR Chemical Shifts - San Diego St

- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate - Canadian Science Publishing. [Link]

- 6.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchG

Sources

- 1. waters.com [waters.com]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A-Z Guide to 3-Chloro-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Application

Foreword

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, arylboronic acids stand out for their versatility, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 3-Chloro-2,6-difluorophenylboronic acid, a trifunctionalized reagent of significant interest to researchers in drug discovery and materials science. We will dissect its core physicochemical properties, outline a representative synthetic protocol while explaining the underlying chemical principles, and explore its primary application in the robust Suzuki-Miyaura reaction.

Core Compound Identity and Properties

This compound is a crystalline solid whose utility is derived from the specific arrangement of its substituents. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom significantly influences the electronic properties of the phenyl ring, which in turn affects its reactivity and the characteristics of the molecules synthesized from it.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BClF₂O₂ | [1][2] |

| Molecular Weight | 192.36 g/mol | [1][2] |

| CAS Number | 1031226-45-5 | [1][2][3] |

| Appearance | White to off-white crystalline powder | N/A |

| Canonical SMILES | B(C1=C(C=CC(=C1F)Cl)F)(O)O | [1][4] |

| InChI Key | ZSMAOKOKSOKHOU-UHFFFAOYSA-N | [4] |

Synthesis Protocol: A Mechanistic Perspective

The preparation of this compound is typically achieved via a directed ortho-metalation strategy. This process leverages the acidity of the proton positioned between the two fluorine atoms on the starting material, 1-chloro-2,6-difluorobenzene.

Experimental Workflow: Synthesis of this compound

-

Inert Atmosphere: A multi-necked, flame-dried flask is assembled with a magnetic stirrer and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). This is a critical first step to exclude atmospheric moisture and oxygen, which would quench the organolithium reagent and oxidize the boronic acid product, respectively.

-

Reagent Introduction: Anhydrous tetrahydrofuran (THF) is added as the solvent, followed by 1-chloro-2,6-difluorobenzene.

-

Deprotonation: The flask is cooled to a low temperature, typically -78 °C (a dry ice/acetone bath). A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise. The low temperature is essential to control the exothermicity of the acid-base reaction and to prevent undesired side reactions. The n-BuLi selectively removes the most acidic proton (at the C3 position) to form a lithiated intermediate.

-

Borylation: A borate ester, commonly triisopropyl borate, is added slowly to the reaction mixture. The nucleophilic carbon of the lithiated intermediate attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis: The reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution (e.g., HCl). This hydrolysis step converts the boronate ester intermediate into the final boronic acid product.

-

Purification: The crude product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) and purified, typically by recrystallization, to yield the final white solid.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This Nobel Prize-winning reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[6][7]

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Expert Insights on the Causality of Reagent Choices:

-

Palladium(0) Catalyst: The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex.[8] The choice of phosphine ligands (L) on the palladium is critical; they modulate the catalyst's stability and reactivity.

-

Base: A base is essential for the activation of the boronic acid.[9] It forms a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the aryl group from boron to the palladium(II) center.[9]

-

Solvent: The choice of solvent (often a mixture like toluene/water or dioxane/water) is crucial for solubilizing both the organic substrates and the inorganic base, allowing them to interact effectively.[5]

Safety and Handling

As a standard laboratory chemical, this compound requires careful handling to ensure user safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhaling the powder and prevent contact with skin or eyes. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Boronic acids can be susceptible to dehydration (forming boroxines) or degradation in the presence of light and moisture.

Concluding Remarks

This compound is a highly functionalized and valuable building block for synthetic chemists. Its defined structure allows for the precise introduction of a chloro-difluoro-phenyl moiety into target molecules. A comprehensive understanding of its properties, synthesis, and reactivity within cornerstone reactions like the Suzuki-Miyaura coupling is fundamental for leveraging its full potential in the design and creation of novel chemical entities.

References

- Vertex AI Search Result[1]

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- PubChem. (n.d.). 3-chloro-2,6-difluorobenzeneboronic acid.

Sources

- 1. hurawalhi.com [hurawalhi.com]

- 2. scbt.com [scbt.com]

- 3. CAS # 1031226-45-5, (3-Chloro-2,6-difluorophenyl)boronic acid - chemBlink [chemblink.com]

- 4. PubChemLite - 3-chloro-2,6-difluorobenzeneboronic acid (C6H4BClF2O2) [pubchemlite.lcsb.uni.lu]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorophenylboronic Acid: A Key Intermediate for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,6-difluorophenylboronic acid is a crucial building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. Its unique substitution pattern, featuring both chloro and difluoro moieties, allows for the fine-tuning of steric and electronic properties of target molecules, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, delving into the underlying reaction mechanisms, detailed experimental protocols, and critical process considerations.

Introduction: The Strategic Importance of Halogenated Phenylboronic Acids in Drug Discovery

The incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while chlorine can introduce specific steric and electronic effects that influence target engagement.[1] Phenylboronic acids, as versatile reagents in carbon-carbon bond formation, have become indispensable tools for medicinal chemists.[3][4] The subject of this guide, this compound, combines these features, making it a highly sought-after intermediate in the development of new pharmaceuticals.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound is most commonly achieved through the borylation of a corresponding halo-substituted benzene derivative. The two primary approaches involve the formation of an organometallic intermediate—either a Grignard reagent or an organolithium species—followed by electrophilic trapping with a boron source, typically a trialkyl borate.

Method 1: The Grignard Approach

This classic method involves the reaction of an aryl halide with magnesium metal to form an arylmagnesium halide (Grignard reagent), which then reacts with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

Reaction Workflow: Grignard Approach

Caption: Workflow for the Grignard-based synthesis of this compound.

Method 2: The Organolithium Approach (Halogen-Metal Exchange)

This method is particularly useful when the starting material is less reactive towards magnesium or when milder reaction conditions are required. An organolithium reagent, such as n-butyllithium (n-BuLi), is used to perform a halogen-metal exchange with an aryl halide at low temperatures. The resulting aryllithium species is then quenched with a trialkyl borate.[5][6]

Reaction Workflow: Organolithium Approach

Caption: Workflow for the Organolithium-based synthesis of this compound.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available starting materials.

Protocol 1: Synthesis via Grignard Reaction

Starting Material: 1-Bromo-3-chloro-2,6-difluorobenzene

Reagents and Solvents:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a crystal of iodine to activate the magnesium.

-

Add anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-3-chloro-2,6-difluorobenzene in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension and gently heat to initiate the reaction.

-

Once the reaction starts (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.[6]

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of approximately 3 with aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

Protocol 2: Synthesis via Organolithium Reaction

Starting Material: 1-Bromo-3-chloro-2,6-difluorobenzene

Reagents and Solvents:

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (DCM) or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Halogen-Metal Exchange:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-3-chloro-2,6-difluorobenzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise, ensuring the internal temperature remains below -70 °C.[5]

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

-

Borylation:

-

Slowly add trimethyl borate to the aryllithium solution at -78 °C.

-

Continue to stir the mixture at this temperature for another hour.[6]

-

Remove the cooling bath and allow the reaction to gradually warm to room temperature.

-

-

Work-up and Isolation:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Adjust the pH to approximately 3 with aqueous HCl.

-

Extract the product with DCM or ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

Data Summary and Comparison of Synthetic Routes

| Parameter | Grignard Method | Organolithium Method |

| Starting Material | Aryl bromide/iodide | Aryl bromide/iodide |

| Key Reagent | Magnesium (Mg) | n-Butyllithium (n-BuLi) |

| Reaction Temperature | Reflux for Grignard formation, then low temp for borylation | Consistently low temperature (-78 °C) |

| Advantages | Cost-effective for large-scale synthesis | Higher functional group tolerance, milder conditions |

| Disadvantages | Can be difficult to initiate, less tolerant of certain functional groups | Requires strictly anhydrous and inert conditions, more expensive reagent |

| Typical Yield | 60-80% | 70-90% |

Causality Behind Experimental Choices

-

Choice of Starting Material: 1-Bromo-3-chloro-2,6-difluorobenzene is often preferred over the corresponding iodo- or chloro-analogs. The C-Br bond is sufficiently reactive for both Grignard formation and halogen-metal exchange, while being more stable and less expensive than the iodo-compound.

-

Low-Temperature Borylation: The reaction of the organometallic intermediate with the trialkyl borate is highly exothermic. Performing this step at low temperatures (-78 °C) is crucial to prevent side reactions, such as the formation of diaryl or triaryl borates, which would decrease the yield of the desired boronic acid.

-

Acidic Work-up: The initial product of the borylation reaction is a boronate ester. Acidic hydrolysis is necessary to convert this ester to the final boronic acid. The pH is carefully controlled to ensure complete hydrolysis without causing degradation of the product.

-

Anhydrous Conditions: Both Grignard reagents and organolithium species are highly reactive towards protic solvents, especially water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the organometallic intermediates and a significant reduction in yield.[7][8]

Conclusion: A Versatile and Indispensable Synthetic Intermediate

The synthesis of this compound, while requiring careful control of reaction conditions, is a well-established process that provides access to a highly valuable building block for drug discovery. Both the Grignard and organolithium methods offer viable routes, with the choice depending on the scale of the synthesis, cost considerations, and the presence of other functional groups in the starting material. As the demand for sophisticated, highly functionalized drug candidates continues to grow, the importance of intermediates like this compound in the pharmaceutical industry is set to increase.[2]

References

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.

- PubChem. (n.d.). 3-chloro-2,6-difluorobenzeneboronic acid (C6H4BClF2O2).

- Pharmaffiliates. (n.d.). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation.

- Amerigo Scientific. (n.d.). This compound.

- ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.

- Google Patents. (1991). EP0447259A1 - Process for preparing chloro-difluorobenzene.

- PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed Central. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- ResearchGate. (2014). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to 3-Chloro-2,6-difluorophenylboronic acid: From Hazard Assessment to Safe Disposal

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,6-difluorophenylboronic acid

Authored for researchers, scientists, and drug development professionals, this guide moves beyond the standard Safety Data Sheet (SDS) to provide a comprehensive understanding of this compound. Here, we integrate field-proven insights with technical data to ensure that scientific innovation is pursued with the highest standards of safety. We will explore the "why" behind safety protocols, grounding our recommendations in the specific chemical nature of this valuable synthetic building block.

Compound Profile and Hazard Identification

This compound (CAS No. 1031226-45-5) is an organoboron compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures.[1] Its utility in creating carbon-carbon bonds makes it a valuable reagent in pharmaceutical and materials science research.[1]

However, its reactivity necessitates a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is not extensively published, data from structurally similar phenylboronic acids and regulatory classifications allow for a robust hazard assessment.[2][3][4] The primary hazards are associated with its irritant properties.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][3] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | [3][4] |

The presence of halogen atoms (chlorine and fluorine) and the boronic acid moiety contribute to its irritant nature. The boronic acid group can interact with biological diols, while the halogenated phenyl ring can influence its metabolic profile and reactivity. Therefore, treating this compound with a high degree of caution is paramount.

Core Safety Protocols: A Risk-Based Approach

A foundational principle of laboratory safety is the hierarchy of controls. For this compound, this involves a multi-layered strategy prioritizing engineering controls, followed by administrative procedures and, finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary risk associated with this solid compound is the inhalation of airborne dust particles and localized skin/eye contact.

-

Ventilation: All handling of this compound powder should be performed in a well-ventilated area.[5] A certified chemical fume hood is mandatory for weighing and transferring the substance to prevent the generation of inhalable dust.

-

Containment: For reactions involving this reagent, using closed or contained systems (e.g., Schlenk lines, glove boxes) is advisable, especially when working with larger quantities or under heating, which could increase sublimation or decomposition.

Administrative Controls & Safe Work Practices

Proper laboratory hygiene and established procedures are critical for minimizing exposure.

-

Restricted Access: Designate specific areas within the laboratory for handling this compound.

-

Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where this chemical is used.[6]

-

Labeling: Ensure all containers are clearly labeled with the full chemical name and associated GHS pictograms and hazard statements.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified hazards of skin, eye, and respiratory irritation.[2][4]

Recommended PPE Summary

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash risks.[2] | Protects against airborne dust particles and accidental splashes causing serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin.[7] |

| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required if handled within a fume hood. If dust cannot be controlled, a NIOSH-approved N95 (or equivalent) dust mask should be used.[7] | Prevents inhalation of dust that may cause respiratory tract irritation. |

Below is a logical workflow for assessing risk and selecting appropriate controls when handling a new chemical reagent like this compound.

Caption: Decision tree for immediate response to personal chemical exposure.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent it from spreading, and protect personnel.

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear the appropriate PPE as described in section 2.3.

-

Contain & Clean:

-

Carefully sweep up the spilled solid material, avoiding the creation of dust. [5][7] * Use a dry clean-up procedure; do not use water to wash down the spill initially as this could cause it to spread. [8] * Place the collected material into a suitable, labeled, and sealed container for waste disposal. [5]5. Decontaminate: Once the bulk material is removed, decontaminate the spill area with a damp cloth.

-

-

Dispose: Dispose of all contaminated materials (including cleaning cloths and PPE) as hazardous waste.

Chemical Reactivity, Storage, and Disposal

Stability and Reactivity this compound is generally stable under recommended storage conditions. [2]However, certain incompatibilities must be respected to prevent hazardous reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. [2]* Conditions to Avoid: Avoid moisture and the formation of dust.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and boron oxides. [2][9]Fire-fighting measures should involve a self-contained breathing apparatus. [7] Storage Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.

-

Conditions: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place. [2][3][7]For long-term stability, storage in a freezer at or below -20°C is recommended. [10]* Inert Atmosphere: While not always required for short-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can protect the compound from degradation, especially from moisture.

Waste Disposal All waste containing this compound must be treated as hazardous chemical waste.

-

Procedure: Waste should be collected in sealed, properly labeled containers.

-

Vendor: Disposal must be conducted through a licensed professional waste disposal company in accordance with all local, state, and federal regulations. [5]Do not dispose of this material down the drain. [7]

Conclusion

This compound is a powerful tool for chemical synthesis. By understanding its specific hazards and implementing a robust safety framework built on the principles of hazard control, researchers can confidently and safely leverage its synthetic potential. This guide serves as a dynamic resource, intended to be integrated into your laboratory's specific safety protocols and standard operating procedures. Always prioritize a culture of safety, where risk assessment and cautious handling are integral to the scientific process.

References

- Carl ROTH GmbH + Co. KG. (2023, January 23). Safety data sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid.

- MySkinRecipes. (n.d.). This compound.

- Dow. (n.d.). SAFETY DATA SHEET.

Sources

- 1. This compound [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. combi-blocks.com [combi-blocks.com]

- 10. hurawalhi.com [hurawalhi.com]

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-2,6-difluorophenylboronic acid

Introduction: The Critical Role of a Versatile Reagent

3-Chloro-2,6-difluorophenylboronic acid is a cornerstone reagent in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules. The electron-deficient nature of the aromatic ring, imparted by the chlorine and fluorine substituents, presents unique reactivity profiles. However, the very features that make this compound a powerful synthetic tool also contribute to its inherent stability challenges. This guide provides a comprehensive overview of the chemical stability, principal degradation pathways, and optimal storage and handling protocols for this compound, ensuring its integrity and performance in critical research and development applications.

Pillar 1: Understanding the Chemical Stability and Degradation Pathways

The long-term stability of this compound is primarily compromised by two key chemical processes: the formation of its trimeric anhydride (a boroxine) and protodeboronation. An understanding of these pathways is crucial for mitigating degradation and ensuring the reagent's purity and reactivity.

Reversible Formation of Boroxine (Anhydride)

Boronic acids have a propensity to undergo intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine.[1][2][3] This is a reversible equilibrium process, driven by the removal of water.[1]

Mechanism Insight: The dehydration is often thermally driven and can occur gradually even at room temperature in the solid state.[1][4] The presence of varying amounts of the corresponding anhydride is common in commercial batches of arylboronic acids.[5][6] While boroxine formation alters the molecular weight and may affect dissolution, the reaction is reversible upon exposure to water, which can regenerate the parent boronic acid.[1] For many applications, such as Suzuki coupling, the boroxine can often be used directly as it will hydrolyze in situ under the aqueous reaction conditions. However, for applications requiring precise stoichiometry, the presence of the boroxine can be a significant source of error.

Caption: Reversible equilibrium between boronic acid and its boroxine.

Irreversible Protodeboronation

A more detrimental degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7][8][9] This process is irreversible and results in the formation of 1-chloro-2,4-difluorobenzene, consuming the active reagent and leading to a loss of efficacy in subsequent reactions.

Mechanism Insight: Protodeboronation of arylboronic acids can be catalyzed by acid or base and is often accelerated at elevated temperatures.[7][10] The mechanism is complex, but for electron-deficient systems, it is known to proceed, particularly under basic conditions (pH > 13), via the more reactive arylboronate anion.[7][11] The electron-withdrawing fluoro and chloro substituents on this compound make the aryl ring susceptible to this degradation pathway, especially under the basic conditions frequently employed in Suzuki-Miyaura cross-coupling reactions.[11][12] This underscores the importance of carefully controlled reaction conditions and minimizing exposure of the reagent to harsh basic environments for extended periods before the addition of the coupling partner.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protodeboronation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

A Technical Guide to the ¹H and ¹⁹F NMR Spectra of 3-Chloro-2,6-difluorophenylboronic acid

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules and organoboron compounds have emerged as indispensable building blocks.[1][2] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1] Similarly, the boronic acid moiety is a versatile functional group, famed for its role in the Suzuki-Miyaura cross-coupling reaction and its presence in several FDA-approved drugs like Bortezomib.[2]

3-Chloro-2,6-difluorophenylboronic acid (CAS 1031226-45-5) is a reagent that embodies the advantageous properties of these chemical classes.[3] Its unique substitution pattern makes it a valuable intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs).[1] Accurate structural confirmation and purity assessment of such intermediates are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will delve into the theoretical principles governing the spectral features, predict the chemical shifts and coupling patterns, and provide a field-proven experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex small molecules.

Molecular Structure and Predicted NMR Environment

The structure of this compound presents a fascinating and informative case for NMR analysis. The key to interpreting its spectra lies in understanding the electronic environment and spatial relationships of the NMR-active nuclei: the two aromatic protons (¹H) and the two fluorine atoms (¹⁹F).

-

¹H Nuclei: There are two protons on the aromatic ring, at the C4 and C5 positions. Due to the unsymmetrical substitution, these protons are chemically and magnetically inequivalent, meaning they will appear as separate signals in the ¹H NMR spectrum.

-

¹⁹F Nuclei: The two fluorine atoms, at the C2 and C6 positions, are also in distinct chemical environments. The fluorine at C2 is ortho to both the boronic acid and the chlorine atom, while the fluorine at C6 is ortho to the boronic acid and meta to the chlorine. This chemical inequivalence ensures they will produce two different signals in the ¹⁹F NMR spectrum.[4]

¹H NMR Spectrum: Analysis and Prediction

The ¹H NMR spectrum will feature two distinct multiplets in the aromatic region, corresponding to the protons H4 and H5. The precise chemical shift of these protons is influenced by the combined electronic effects of the substituents. The two fluorine atoms and the chlorine atom are electron-withdrawing, which will deshield the aromatic protons and shift their signals downfield compared to benzene (7.34 ppm). The boronic acid group can be either electron-donating or -withdrawing depending on its environment but generally contributes to a complex pattern of shielding and deshielding.

The multiplicity of each proton signal is determined by its spin-spin coupling (J-coupling) to neighboring nuclei.

-

H4 Proton: This proton will be coupled to H5 (ortho-coupling, ³JHH), F2 (meta-coupling, ⁴JHF), and F6 (para-coupling, ⁵JHF).

-

H5 Proton: This proton will be coupled to H4 (ortho-coupling, ³JHH), F6 (ortho-coupling, ³JHF), and F2 (para-coupling, ⁵JHF).

Given these interactions, each proton signal is expected to be a complex multiplet, likely appearing as a doublet of doublets of doublets. The magnitude of these coupling constants is critical for assignment.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways for the aromatic protons.

¹⁹F NMR Spectrum: A Window into Fluorine Environments

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4][5] It is characterized by a very wide chemical shift range, which typically results in well-resolved signals, even for structurally similar fluorine atoms.[6]

For this compound, two distinct signals are expected for the chemically inequivalent F2 and F6 nuclei.

-

F2 Nucleus: This fluorine will be coupled to F6 (meta-coupling, ⁴JFF), H4 (meta-coupling, ⁴JHF), and H5 (para-coupling, ⁵JHF).

-

F6 Nucleus: This fluorine will be coupled to F2 (meta-coupling, ⁴JFF), H5 (ortho-coupling, ³JHF), and H4 (para-coupling, ⁵JHF).

Similar to the proton spectrum, the ¹⁹F signals will be complex multiplets. ¹⁹F-¹⁹F coupling constants are often larger than ¹H-¹H couplings and can occur over several bonds.[5] The ability to observe these ¹H-¹⁹F and ¹⁹F-¹⁹F couplings is fundamental to confirming the substitution pattern of the aromatic ring.

Caption: Predicted ¹⁹F-¹⁹F and ¹⁹F-¹H spin-spin coupling pathways.

Synergistic Data Interpretation and Summary

The true power of this analysis comes from combining the data from both ¹H and ¹⁹F spectra. For instance, the large ortho ³JHF coupling constant observed in one of the ¹⁹F signals will definitively link it to F6 and, reciprocally, to the H5 proton signal. Two-dimensional correlation experiments, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be used to unambiguously correlate the coupled nuclei and solidify the structural assignment.[7]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| ¹H NMR | |||

| H4 | ~7.2 - 7.6 | ddd | ³J(H4,H5) ≈ 7-10; ⁴J(H4,F2) ≈ 3-7; ⁵J(H4,F6) ≈ 0-3 |

| H5 | ~7.0 - 7.4 | ddd | ³J(H5,H4) ≈ 7-10; ³J(H5,F6) ≈ 8-11; ⁵J(H5,F2) ≈ 0-3 |

| ¹⁹F NMR | |||

| F2 | ~ -110 to -130 | ddd | ⁴J(F2,F6) ≈ 0-20; ⁴J(F2,H4) ≈ 3-7; ⁵J(F2,H5) ≈ 0-3 |

| F6 | ~ -100 to -120 | ddd | ⁴J(F6,F2) ≈ 0-20; ³J(F6,H5) ≈ 8-11; ⁵J(F6,H4) ≈ 0-3 |

Note: Chemical shifts are estimates relative to TMS for ¹H and CFCl₃ for ¹⁹F and can vary based on solvent and concentration.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹⁹F NMR spectra.

1. Sample Preparation

-

Analyte Preparation: Accurately weigh 10-20 mg of this compound.[8] For small molecules, this concentration provides a good balance between signal strength and potential line broadening.[9][10]

-

Solvent Selection: Choose a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The solvent should fully dissolve the sample to create a homogenous solution, free of particulate matter.[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10] Gentle vortexing may be required.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[11] If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.[10]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[8] Label the tube clearly with the sample identity.[12]

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it into the spectrometer's magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

¹H Spectrum Acquisition:

-

Load standard proton acquisition parameters.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Optimize the receiver gain.

-

Acquire the spectrum using a sufficient number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

-

Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹⁹F Spectrum Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Load standard fluorine acquisition parameters. Note that ¹⁹F spectra are often acquired with proton decoupling to simplify the multiplets, but for full structural analysis, a coupled spectrum is essential.[13]

-

Set a wide spectral width (e.g., +50 to -250 ppm) to ensure all signals are captured.[5]

-

Acquire the ¹⁹F spectrum. Due to the high sensitivity of ¹⁹F, fewer scans are often needed compared to ¹H.

-

Process the data similarly to the ¹H spectrum. An external reference standard (like CFCl₃) or an internal standard may be used for chemical shift calibration.

-

Conclusion

The comprehensive analysis of both ¹H and ¹⁹F NMR spectra is not merely an academic exercise; it is a critical step in quality control and a foundational component of synthetic chemistry and drug development. For a molecule like this compound, the rich information encoded in the chemical shifts and, most importantly, the complex web of ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F coupling constants, provides an unambiguous structural fingerprint. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the identity and purity of this key synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- Organomation. NMR Sample Preparation: The Complete Guide.

- University of Maryland, Baltimore County. NMR Sample Requirements and Preparation.

- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

- Iowa State University. NMR Sample Preparation.

- Suvorov, B. A. (2001). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Russian Journal of General Chemistry, 71, 1900-1904.

- MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.

- Lo, A. A., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 185(1), 110–121.

- ChemSrc. (3-Chloro-2,6-difluorophenyl)boronic acid.

- NMR Service. 19Flourine NMR.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- G. S. Sanyal, et al. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 10:5, 487-495.

- Sharma, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112702.

- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4983.

- Pilgram, C. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5845.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

commercial suppliers of 3-Chloro-2,6-difluorophenylboronic acid

An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylboronic Acid: Sourcing, Quality Control, and Application

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, quality assessment, and application of this compound (CAS No. 1031226-45-5). We will explore the critical nuances of supplier selection, robust analytical methods for quality control, and best practices for its use in synthetic chemistry, with a focus on the Suzuki-Miyaura cross-coupling reaction. This guide is designed to bridge the gap between procurement and successful experimental execution, ensuring reproducibility and integrity in research and development pipelines.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a highly functionalized arylboronic acid that has gained prominence as a key building block in modern organic synthesis. Its unique substitution pattern—featuring two ortho-fluorine atoms and a meta-chlorine atom—imparts distinct electronic and steric properties. These attributes are particularly valuable in medicinal chemistry, where the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a versatile reagent, its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent motifs in many active pharmaceutical ingredients (APIs).[2]

The successful integration of this reagent into a synthetic workflow begins with a critical, yet often overlooked, step: the selection of a high-quality commercial supplier.

Sourcing and Supplier Qualification: A Framework for Reliability

The quality of starting materials is a cornerstone of reproducible science. For a specialized reagent like this compound, vetting commercial suppliers is essential. A non-exhaustive list of suppliers is provided below.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity (Typical) | Key Considerations |

| Santa Cruz Biotechnology | 1031226-45-5 | Varies by lot | Offers research-grade materials; Certificate of Analysis (CoA) should be requested for lot-specific data.[3] |

| Echemi | 1031226-45-5 | ≥95% | Platform with multiple verified suppliers; allows for comparison of different sources.[4] |

| GlobalChemMall | 1031226-45-5 | Varies | Connects with manufacturers in China; suitable for sourcing larger quantities.[5] |

| ChemicalBook | 1031226-45-5 | Varies | Provides a directory of suppliers and basic physical properties.[6] |

| Chemrio | 1031226-45-5 | Varies | Lists the compound for procurement.[7] |

Expertise & Experience: Beyond the Catalog Listing

A supplier's catalog is merely an invitation. True qualification requires a deeper dive:

-

Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on generic website specifications. The CoA is a non-negotiable document that provides the purity, identity, and impurity profile as determined by the supplier's quality control department.

-

Understand the Analytical Methods: Scrutinize the CoA for the techniques used. High-quality suppliers will use a combination of methods, such as ¹H NMR, LC-MS, and elemental analysis.

-

Inquire About Impurity Profiles: The most common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine. While often in equilibrium with the acid, high levels of boroxine can complicate reaction stoichiometry and introduce downstream purification challenges.

-

Evaluate Lot-to-Lot Consistency: For long-term projects or scale-up campaigns, a supplier's ability to provide consistent quality across different batches is paramount.

Quality Control and Analytical Integrity: A Self-Validating System

Upon receipt, independent verification of the material is a critical step in a robust research workflow. Boronic acids are notoriously challenging to analyze due to their propensity to hydrolyze or form boroxines.[8][9][10]

Recommended In-House QC Protocols:

-

¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool for structural confirmation. The ¹H NMR will confirm the aromatic proton signals, while the ¹⁹F NMR is definitive for verifying the presence and chemical environment of the two fluorine atoms.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the workhorse for purity assessment. However, standard conditions can promote on-column degradation of boronic acids.[10]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the parent compound and helps identify any impurities.

Regulatory Trustworthiness: The Genotoxic Impurity Concern

For drug development professionals, it is crucial to note that arylboronic acids may be considered potential genotoxic impurities (PGIs).[11] Regulatory agencies require strict control of PGIs in final APIs. Therefore, developing an analytical method that can detect and quantify trace levels of residual this compound is essential for any process that carries this reagent into its final steps. Strategies to purge residual boronic acids include basic washes, specialized scavenging resins, or controlled crystallization.[11]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C(sp²)–C(sp²) bond formation.[12][13][14]

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol (Representative Example)

This protocol describes the coupling of this compound with a generic aryl bromide.

-